N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide
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Overview
Description
N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that features a pyrrolidine ring attached to a phenyl group, which is further substituted with an acetyl group and a prop-2-enamide moiety
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and pyrrolidine, have been reported to interact with a broad range of targets . These targets include various receptors and enzymes, contributing to the compound’s diverse biological activities.
Mode of Action
Compounds with similar structures often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
Compounds with similar structures, such as those containing a pyrrolidine ring, have been synthesized to modify their pharmacokinetic profiles .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring to the phenyl group: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to a halogenated phenyl derivative.
Introduction of the acetyl group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the prop-2-enamide moiety: This can be achieved through the reaction of the acetylated intermediate with acryloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]acetamide
- N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]but-2-enamide
Uniqueness
N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring, acetyl group, and prop-2-enamide moiety makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-(2-acetyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-15(19)16-14-7-6-12(10-13(14)11(2)18)17-8-4-5-9-17/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQUHAVXTUWVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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